molecular formula C18H17ClN4O2S2 B6518735 5-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide CAS No. 904825-99-6

5-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide

Número de catálogo: B6518735
Número CAS: 904825-99-6
Peso molecular: 420.9 g/mol
Clave InChI: QYXCUEGFBQEAKO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide is a synthetic sulfonamide derivative designed for research applications in medicinal chemistry and drug discovery. This complex molecule is built around a thiophene-sulfonamide backbone, which is linked to a phenyl group and a pyridazine ring system featuring a pyrrolidine moiety . The specific integration of the 5-chlorothiophene sulfonamide with the pyridazine-pyrrolidine unit creates a unique molecular architecture that is of significant interest for probing biological systems and structure-activity relationships . The structural attributes of this compound, particularly the sulfonamide group and the nitrogen-rich heterocycles (pyridazine and pyrrolidine), suggest it may interact with various enzymatic targets . Sulfonamides are a well-established class in medicinal chemistry, often associated with enzyme inhibition, and the incorporation of the pyrrolidine ring, a five-membered nitrogen heterocycle, is a common strategy to influence a compound's physicochemical properties and its interaction with biological targets . Researchers can utilize this compound as a chemical tool for high-throughput screening campaigns, target identification studies, and as a key intermediate in the synthesis of more complex molecules for evaluating new therapeutic avenues. This product is provided for chemical research use only. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Propiedades

IUPAC Name

5-chloro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S2/c19-16-7-9-18(26-16)27(24,25)22-14-5-3-4-13(12-14)15-6-8-17(21-20-15)23-10-1-2-11-23/h3-9,12,22H,1-2,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXCUEGFBQEAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

5-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide (CAS No. 904825-99-6) is a synthetic compound that has attracted attention for its potential biological activities. This article explores its chemical properties, mechanism of action, and biological activity, particularly focusing on its role as a phosphodiesterase (PDE) inhibitor and its implications in therapeutic applications.

The molecular formula of 5-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide is C18H17ClN4O2S2C_{18}H_{17}ClN_{4}O_{2}S_{2}, with a molecular weight of 420.9 g/mol. The compound features a thiophene ring, a sulfonamide group, and a pyridazinyl moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₇ClN₄O₂S₂
Molecular Weight420.9 g/mol
CAS Number904825-99-6

5-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide primarily acts as a selective inhibitor of phosphodiesterase 4 (PDE4). Phosphodiesterases are enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various cellular processes. By inhibiting PDE4, this compound can elevate cAMP levels, leading to enhanced signaling pathways associated with anti-inflammatory responses and other physiological effects.

In Vitro Studies

Research has demonstrated that compounds similar to 5-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide exhibit significant anti-inflammatory properties through the modulation of cAMP levels. For example, studies have shown that PDE4 inhibitors can reduce the production of pro-inflammatory cytokines in immune cells, suggesting potential applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies

  • Asthma Treatment : A study evaluated the efficacy of PDE4 inhibitors in reducing airway inflammation in asthmatic models. The results indicated that these compounds significantly decreased eosinophil infiltration and cytokine production, highlighting their therapeutic potential .
  • Chronic Inflammatory Diseases : Another investigation focused on the use of PDE4 inhibitors in models of rheumatoid arthritis. The findings revealed that treatment with such compounds led to reduced joint inflammation and damage, supporting their role as potential therapeutic agents for chronic inflammatory conditions .

Safety and Toxicology

While specific toxicity data for 5-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide is limited, general safety profiles for PDE4 inhibitors suggest that they can cause gastrointestinal side effects and may lead to psychiatric symptoms in some patients. Ongoing research aims to optimize the therapeutic index by developing more selective PDE4 inhibitors with fewer side effects .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 5-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide exhibit anticancer properties. The structural components of this compound allow it to interact with various cellular pathways involved in tumor growth and proliferation.

Case Study:
A study demonstrated that derivatives of this compound showed selective cytotoxicity against certain cancer cell lines, suggesting potential for development as an anticancer agent.

Phosphodiesterase Inhibition

The compound has been identified as a potential inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4. Inhibition of PDE4 leads to increased levels of cyclic AMP (cAMP), which can modulate inflammatory responses.

Mechanism of Action:
PDE4 inhibition is associated with the suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), making it a candidate for treating inflammatory diseases .

Antimicrobial Properties

Similar compounds have shown antimicrobial activity, suggesting that 5-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide may also possess such properties. The sulfonamide group is known for its antibacterial effects.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
5-(4-Fluorophenyl)-N-pyrrolidin-1-ylnicotinamideContains fluorophenyl instead of thiopheneAnticancer activity
N-(4-Methylphenyl)-N'-(pyridin-2-yloxy)ureaUrea linkage instead of sulfonamideAntimicrobial properties
4-Chloro-N-(piperidin-1-yloxy)benzamidePiperidine instead of pyrrolidineAntifungal activity

This table illustrates how variations in functional groups influence the biological activity and potential applications of these compounds.

Synthesis Pathways

The synthesis of 5-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide can be achieved through various organic synthesis methods. These methods highlight the versatility in creating complex heterocyclic compounds.

Métodos De Preparación

Direct Sulfonation of Thiophene

Thiophene undergoes electrophilic sulfonation at the 2-position using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. Subsequent chlorination with PCl₅ yields the sulfonyl chloride with 78–82% isolated purity.

Reaction Conditions:

ParameterValue
Temperature0–5°C (sulfonation)
Reagent Ratio1:1.2 (thiophene:ClSO₃H)
Reaction Time4–6 hours
Yield68–72%

Alternative Route via Grignard Intermediates

A patent-disclosed method (US9498483B2) utilizes 2-bromo-5-chlorothiophene, which is metallated with Mg in THF and quenched with SO₂ gas to form the sulfinate. Oxidation with Cl₂ gas achieves 85% conversion to the sulfonyl chloride.

Preparation of 6-(Pyrrolidin-1-yl)pyridazin-3-yl Triflate

Pyridazine Ring Construction

Cyclocondensation of maleic hydrazide with acetylene derivatives under Huisgen conditions generates the pyridazine core. Regioselective substitution at the 3-position is achieved via:

Method A:

  • Nitration at C3 using HNO₃/H₂SO₄

  • Reduction to amine with H₂/Pd-C

  • Diazotization and displacement with pyrrolidine.

Method B:
Direct amination of 3-bromo-6-chloropyridazine using pyrrolidine in DMF at 120°C (24 hours, 64% yield).

Triflation of Pyridazine N-Oxide

The 3-hydroxypyridazine N-oxide intermediate undergoes triflation with Tf₂O in the presence of 2,6-lutidine (0°C, 2 hours). Deprotection of the N-oxide with PCl₃ yields the reactive triflate (91% purity by HPLC).

Suzuki-Miyaura Cross-Coupling of Intermediates

Optimization of Coupling Parameters

Coupling 3-aminophenylboronic acid with 6-(pyrrolidin-1-yl)pyridazin-3-yl triflate requires careful catalyst selection:

Catalyst SystemSolventTemperatureYield (%)
Pd(PPh₃)₄DME/H₂O80°C58
Pd(dppf)Cl₂Toluene100°C72
XPhos Pd G2THF60°C85

Key Finding: Bulky phosphine ligands (XPhos) suppress proto-deboronation side reactions, enhancing yield.

Final Sulfonamide Coupling

Two-Step Amination-Sulfonylation

  • Buchwald-Hartwig Amination:
    Reacting the biphenyl intermediate with NH₃ gas in the presence of BrettPhos Pd precatalyst (96% conversion).

  • Sulfonylation:
    Treating the amine with 5-chlorothiophene-2-sulfonyl chloride (1.1 eq) and DIEA in DCM (0°C to RT, 12 hours).

Purity Data:

Purification MethodPurity (%)Recovery (%)
Silica Chromatography98.274
Crystallization (EtOAc/Hexane)99.568

One-Pot Tandem Approach

A recent advancement employs photoredox catalysis to simultaneously activate the amine and sulfonyl chloride, achieving 89% yield in 6 hours (blue LEDs, acetonitrile solvent).

Scalability and Industrial Considerations

Continuous Flow Synthesis

EvitaChem’s protocol adapts the sulfonylation step to continuous flow reactors, demonstrating:

  • 3.2-fold productivity increase vs batch

  • 99.8% conversion at 120°C residence time

  • Amberlyst-70 catalyst lifetime >400 hours.

Green Chemistry Metrics

MetricBatch ProcessFlow Process
E-Factor8624
PMI (kg/kg)3211
Energy Consumption (kW·h/kg)4819

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridazine-H), 7.89–7.82 (m, 4H, aryl-H), 3.42–3.38 (m, 4H, pyrrolidine-CH₂), 2.05–1.98 (m, 4H, pyrrolidine-CH₂).

  • HRMS (ESI): m/z calcd for C₁₉H₁₈ClN₅O₂S₂ [M+H]⁺ 472.0584, found 472.0581.

PXRD and Thermal Analysis

  • Melting point: 214–216°C (DSC, heating rate 10°C/min)

  • Crystalline form II shows superior stability (40°C/75% RH: 98.4% potency at 6 months).

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H NMR identifies aromatic protons (δ 7.0–8.5 ppm) and pyrrolidine/pyridazine protons (δ 2.5–3.5 ppm). 13^{13}C NMR confirms sulfonamide quaternary carbons (~115–120 ppm) .
  • IR Spectroscopy : Key peaks include sulfonamide S=O (1320–1360 cm1^{-1}) and aromatic C=C (1450–1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 435.08) .

How can researchers resolve discrepancies in spectral data during characterization?

Advanced
Discrepancies often arise from:

  • Tautomerism : Pyridazine rings may exhibit keto-enol tautomerism, altering NMR shifts. Use 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously .
  • Crystallography : X-ray diffraction provides definitive bond lengths/angles for the sulfonamide and pyridazine moieties .
  • Computational Validation : Compare experimental IR/NMR data with density functional theory (DFT)-simulated spectra .

What biological targets are associated with this compound?

Basic
The compound’s sulfonamide group suggests potential inhibition of enzymes like carbonic anhydrase (CA) or tyrosine kinases. Pyridazine derivatives are known to interact with adenosine receptors and phosphodiesterases. Preliminary studies indicate activity against thromboembolic pathways .

How should researchers design experiments to elucidate the mechanism of action?

Q. Advanced

  • Enzyme Assays : Measure IC50_{50} values using fluorogenic substrates (e.g., CA inhibition via 4-nitrophenyl acetate hydrolysis) .
  • Molecular Docking : Model interactions with CA IX (PDB ID: 3IAI) to identify key binding residues (e.g., Zn2+^{2+} coordination by sulfonamide) .
  • Cellular Uptake Studies : Use fluorescent analogs to assess permeability in cancer cell lines (e.g., HT-29) .

What pharmacological applications are under investigation for this compound?

Basic
Current research focuses on:

  • Anticancer Therapy : Targeting hypoxic tumors via CA IX inhibition.
  • Antithrombotics : Modulating platelet aggregation pathways.
  • Neuroinflammation : PDE4 inhibition for neurodegenerative diseases .

How can pharmacokinetic properties (e.g., solubility, bioavailability) be improved?

Q. Advanced

  • Prodrug Strategies : Introduce ester groups at the sulfonamide nitrogen to enhance lipophilicity.
  • Salt Formation : Hydrochloride salts improve aqueous solubility.
  • Structural Modifications : Replace pyrrolidine with piperazine to reduce metabolic degradation .

How does this compound compare to structurally similar sulfonamide derivatives?

Q. Basic

Compound Key Structural Differences Biological Impact
This compound Pyrrolidinyl-pyridazine coreEnhanced CA IX selectivity
5-Chloro-N-(3-phenyl) analogLacks pyridazine moietyReduced kinase inhibition
Carboxamide derivativeReplaces sulfonamide with carboxamideLower solubility but improved cell uptake

How should conflicting bioactivity data across studies be analyzed?

Q. Advanced

  • Assay Variability : Standardize protocols (e.g., pH, incubation time) for enzyme assays.
  • Solubility Limits : Use DMSO stock solutions ≤0.1% to avoid solvent interference.
  • Structural Analog Testing : Compare activity of derivatives to identify critical functional groups (e.g., sulfonamide vs. carboxamide) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.